molecular formula C16H21NO B3091624 N-Desmethyl Dextrorphan-d3 CAS No. 1217855-99-6

N-Desmethyl Dextrorphan-d3

Cat. No.: B3091624
CAS No.: 1217855-99-6
M. Wt: 246.36 g/mol
InChI Key: IYNWSQDZXMGGGI-IKZWUOANSA-N
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Description

N-Desmethyl Dextrorphan-d3 is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 246.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.181144531 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Desmethyl Dextrorphan-d3 is a deuterated derivative of dextrorphan, a well-known metabolite of dextromethorphan. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and drug metabolism. This article explores its biological activity through a synthesis of research findings, including pharmacokinetics, mechanisms of action, and clinical implications.

This compound is synthesized through the N-dealkylation of dextromethorphan, resulting in a compound that retains the pharmacological properties of dextrorphan while incorporating deuterium for enhanced stability and tracking in metabolic studies. The synthesis typically involves treating dextromethorphan with hydrobromic acid followed by ammonium hydroxide to yield the hydrochloride salt of this compound .

This compound exhibits various biological activities linked to its interaction with the central nervous system (CNS). It acts primarily as an NMDA receptor antagonist and sigma-1 receptor agonist, which are pathways implicated in neuroprotection and modulation of pain .

Table 1: Mechanisms of Action

MechanismReceptor TypeEffect
NMDA AntagonismNMDANeuroprotective
Sigma-1 AgonismSigma-1Analgesic effects
Serotonin Reuptake Inhibition5-HTMood enhancement

Neuroprotective Effects

Studies have demonstrated that dextrorphan derivatives, including this compound, possess neuroprotective properties. For instance, in models of cerebral ischemia, these compounds have shown significant reductions in neuronal death and improvement in recovery outcomes .

Analgesic Properties

The analgesic effects of this compound have been attributed to its action on sigma receptors and modulation of serotonin pathways. This makes it a candidate for further investigation in pain management therapies .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has altered absorption and distribution profiles compared to its parent compound. For example, when administered with CYP2D6 inhibitors like emvododstat, the plasma concentration of dextrorphan increases significantly while the metabolite levels remain stable .

Table 2: Pharmacokinetic Parameters

ParameterValue (with Emvododstat)
C_max (pg/mL)5847
AUC_0-last (h·pg/mL)157400
AUC_0-inf (h·pg/mL)362107

Clinical Implications

The biological activity of this compound suggests potential therapeutic applications in treating conditions such as chronic pain, depression, and neurodegenerative diseases. Clinical trials are necessary to evaluate its efficacy and safety profile in human subjects.

Case Studies

  • Chronic Pain Management : A study involving patients with chronic pain demonstrated that administration of dextrorphan derivatives resulted in significant pain relief compared to placebo controls.
  • Neurological Disorders : In a cohort study focusing on patients with Parkinson's disease, dextrorphan showed promise in alleviating symptoms associated with motor function impairment.

Properties

IUPAC Name

3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/i4D,5D,10D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNWSQDZXMGGGI-IKZWUOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1CC3C4C2(CCCC4)CCN3)[2H])O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675806
Record name (1,2,4-~2~H_3_)Morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217855-99-6, 873691-34-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217855-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4-~2~H_3_)Morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.